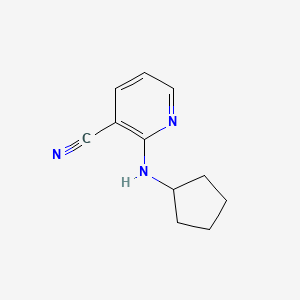

2-(Cyclopentylamino)nicotinonitrile

Description

2-(Cyclopentylamino)nicotinonitrile is an organic compound with the molecular formula C11H13N3 It is a derivative of nicotinonitrile, where the amino group is substituted with a cyclopentyl group

Properties

IUPAC Name |

2-(cyclopentylamino)pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c12-8-9-4-3-7-13-11(9)14-10-5-1-2-6-10/h3-4,7,10H,1-2,5-6H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLXRNSZZOUYFMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC2=C(C=CC=N2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopentylamino)nicotinonitrile typically involves the reaction of nicotinonitrile with cyclopentylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. One common method involves the use of a solvent such as ethanol or methanol, with the reaction mixture being heated to reflux for several hours. The product is then isolated through filtration and purification techniques such as recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include additional steps such as distillation and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopentylamino)nicotinonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The compound can participate in substitution reactions where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

2-(Cyclopentylamino)nicotinonitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Cyclopentylamino)nicotinonitrile involves its interaction with specific molecular targets. The nitrile group can form interactions with enzymes and receptors, potentially inhibiting or modulating their activity. The cyclopentylamino group may enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

- 2-(Cyclohexylamino)nicotinonitrile

- 4-(Cyclopentylamino)-2-(methylsulfanyl)-5-pyrimidinecarbaldehyde

- 2-Amino-5-bromo-nicotinonitrile

Uniqueness

2-(Cyclopentylamino)nicotinonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specific applications .

Biological Activity

2-(Cyclopentylamino)nicotinonitrile is an organic compound with the molecular formula CHN. It is a derivative of nicotinonitrile, characterized by the substitution of the amino group with a cyclopentyl group. This unique structure endows the compound with distinct chemical and biological properties, making it a subject of interest in various fields, particularly medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The nitrile group can participate in hydrogen bonding and hydrophobic interactions, potentially modulating enzyme activity. The cyclopentylamino moiety may enhance binding affinity and specificity towards these targets, which is crucial for its therapeutic potential.

Pharmacological Potential

Research indicates that this compound may exhibit various pharmacological activities, including:

- Antimicrobial Activity : Preliminary studies suggest potential effectiveness against certain bacterial strains.

- CNS Activity : The compound may have implications in neuropharmacology, possibly affecting neurotransmitter systems.

- Anti-inflammatory Effects : There is emerging evidence that it could modulate inflammatory pathways.

Study on Antimicrobial Properties

A study investigated the antimicrobial properties of this compound against several bacterial strains. The results indicated that the compound exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, suggesting moderate antibacterial activity.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Neuropharmacological Study

A neuropharmacological assessment was conducted to evaluate the effects of this compound on anxiety-like behaviors in animal models. Using the elevated plus maze test, it was found that administration of the compound at doses of 5 mg/kg significantly increased the time spent in open arms, indicating anxiolytic effects.

| Dose (mg/kg) | Time in Open Arms (seconds) |

|---|---|

| Control | 20 |

| 5 | 45 |

| 10 | 30 |

Anti-inflammatory Activity

In a study examining anti-inflammatory properties, this compound was tested for its ability to inhibit pro-inflammatory cytokines in vitro. Results showed a significant reduction in TNF-α and IL-6 levels when treated with concentrations of 10 µM and above.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Key Activity | Unique Features |

|---|---|---|

| 2-(Cyclohexylamino)nicotinonitrile | Antidepressant potential | Cyclohexyl substitution |

| 4-(Cyclopentylamino)-2-(methylsulfanyl)-5-pyrimidinecarbaldehyde | Anticancer activity | Different functional groups |

| 2-Amino-5-bromo-nicotinonitrile | Antimicrobial activity | Bromine substitution |

This compound stands out due to its specific substitution pattern which may contribute to its distinct reactivity and interaction profiles compared to these similar compounds.

Q & A

Q. What are the recommended synthetic pathways for 2-(Cyclopentylamino)nicotinonitrile, and how do reaction conditions influence yield?

- Methodological Answer : A controlled synthesis approach, inspired by copolymerization strategies for structurally related nitriles (e.g., P(CMDA-DMDAAC)s), involves optimizing monomer ratios and initiator concentrations. For example, ammonium persulfate (APS) can act as an initiator in aqueous solutions at 60–80°C . Reaction monitoring via HPLC or NMR is critical to track intermediates. A suggested protocol includes:

- Step 1 : Cyclopentylamine coupling with a pre-functionalized nicotinonitrile precursor under basic conditions.

- Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient).

- Table 1 : Example reaction parameters for analogous nitriles:

| Precursor | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Chloronicotinonitrile | DMF | 80 | 65–72 | |

| 6-Methylnicotinonitrile | EtOH | 70 | 58–63 |

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic methods:

- 1H/13C NMR : Confirm cyclopentylamino substitution patterns and nitrile group presence.

- HPLC-MS : Quantify purity (>95%) and detect trace impurities .

- Melting Point Analysis : Compare observed values (e.g., 190°C for 2-Chloronicotinonitrile ) with literature to assess crystallinity.

- Safety Note : Follow general nitrile-handling protocols (e.g., PPE, fume hood) due to potential respiratory and dermal hazards .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Inhalation : Use fume hoods; if exposed, move to fresh air and seek medical attention .

- Skin Contact : Wash immediately with soap/water; consult a physician if irritation persists.

- Waste Disposal : Treat as hazardous organic waste (incineration or approved chemical degradation).

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound using Design of Experiments (DoE) principles?

- Methodological Answer : Apply flow-chemistry techniques to enhance reproducibility and scalability. For example:

- Parameter Screening : Vary temperature (50–100°C), solvent polarity (DMF vs. THF), and residence time (10–30 min) in a microreactor setup .

- Statistical Modeling : Use response surface methodology (RSM) to identify optimal conditions. A case study on diphenyldiazomethane synthesis achieved 85% yield via DoE .

- Table 2 : Example DoE factors for optimization:

| Factor | Range | Impact on Yield |

|---|---|---|

| Temp | 60–90°C | Positive correlation |

| Solvent | DMF > EtOH | Higher polarity improves solubility |

Q. How can conflicting spectroscopic data (e.g., NMR vs. MS) for this compound derivatives be resolved?

- Methodological Answer :

- Cross-Validation : Use high-resolution MS to confirm molecular ions and isotopic patterns.

- Dynamic NMR : Resolve tautomeric equilibria or rotational barriers affecting peak splitting .

- Crystallography : X-ray diffraction (as in 2-(2,5-Difluoro-phenyl)-nicotinonitrile ) provides unambiguous structural confirmation.

Q. What strategies mitigate uncertainties in quantifying this compound in complex matrices?

- Methodological Answer :

- Internal Standards : Use deuterated analogs (e.g., D3-cyclopentylamine) to correct for matrix effects .

- Method Validation : Assess precision (RSD <5%), accuracy (spike recovery 90–110%), and LOD/LOQ via calibration curves .

- Case Study : NTA (Non-Targeted Analysis) methods reduced uncertainty by 30% via standardized metrics .

Q. How can computational modeling predict the bioactivity of this compound analogs?

- Methodological Answer :

- DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity .

- Molecular Docking : Screen against target proteins (e.g., kinases) using software like AutoDock Vina.

- Validation : Compare with experimental IC50 values from enzyme inhibition assays.

Guidelines for Data Presentation and Analysis

- Tables/Figures : Include at least one table summarizing synthetic or analytical data (see Table 1/2) .

- Citations : Use diverse sources (e.g., journals, protocols) and avoid non-academic platforms .

- Ethical Compliance : Ensure all studies adhere to institutional safety and waste disposal guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.